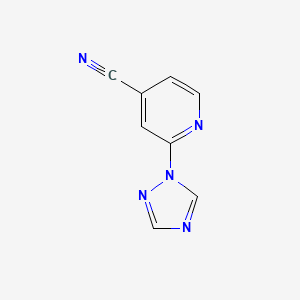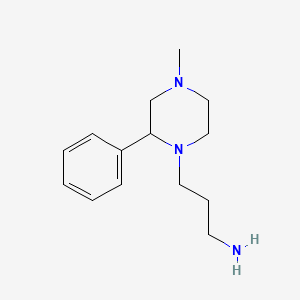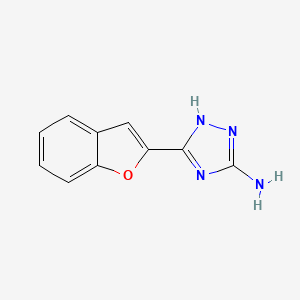![molecular formula C14H23NO2 B3198943 1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine CAS No. 1016710-62-5](/img/structure/B3198943.png)
1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine
Descripción general
Descripción
“1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine” is a chemical compound with the molecular formula C14H23NO2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine” consists of a phenyl ring substituted with methoxy and pentyloxy groups at the 3rd and 4th positions, respectively. The phenyl ring is further connected to an ethan-1-amine group .Physical And Chemical Properties Analysis
“1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine” has a molecular weight of 237.34 . It is an oil at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
The synthesis of novel compounds with structural features similar to 1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine often involves reactions that yield a variety of products, depending on the reactants and conditions. For instance, the reaction of chloral with substituted anilines leading to the formation of respective trichloroethylidene anilines showcases the complexity and versatility of synthetic routes in organic chemistry. Such reactions not only contribute to the development of new chemical entities but also offer insights into their structural properties through spectroscopic methods and computational calculations (Issac & Tierney, 1996).
Advanced Materials and Biopolymer Research
The exploration of biopolymers produced by methanotrophic bacteria, such as poly-3-hydroxybutyrate, demonstrates the potential of microbial synthesis in generating materials with properties analogous to conventional polymers. This research highlights the environmental benefits and applications of biopolymers in various industries, suggesting that compounds with functionalities similar to 1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine could play a role in the development of new materials (Kubaczyński, Pytlak, & Stępniewska, 2019).
Pharmacological and Toxicological Aspects
Research on the pharmacokinetic properties and biological activities of compounds like p-coumaric acid and its conjugates sheds light on the importance of structural features and conjugation in determining biological efficacy. These studies underscore the significance of functional groups and molecular architecture in enhancing or modulating the pharmacological and toxicological profiles of compounds, which could be relevant for derivatives of 1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine (Pei, Ou, Huang, & Ou, 2016).
Environmental and Analytical Chemistry
The degradation of nitrogen-containing hazardous compounds through advanced oxidation processes emphasizes the environmental impact of organic contaminants and the efficacy of treatment methods. Such research is crucial for understanding the fate of nitrogen-containing compounds in the environment and developing effective removal strategies. This area of study may provide insights into the environmental behavior and treatment of compounds structurally related to 1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine (Bhat & Gogate, 2021).
Mecanismo De Acción
Safety and Hazards
The safety data sheet for “1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
1-(3-methoxy-4-pentoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-4-5-6-9-17-13-8-7-12(11(2)15)10-14(13)16-3/h7-8,10-11H,4-6,9,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPBLCKRJQHYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(C)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



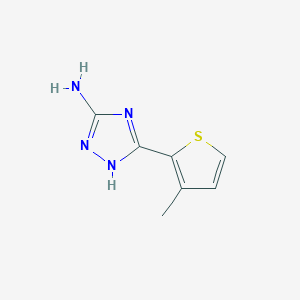
![2-bromo-3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one](/img/structure/B3198868.png)

![2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3198875.png)
![tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B3198882.png)
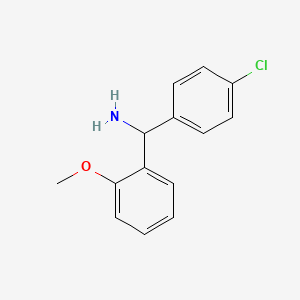
![1-{4-[(3-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one](/img/structure/B3198890.png)


![tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate](/img/structure/B3198898.png)

